molecular formula C10H16N3O4+ B092797 2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium CAS No. 16978-42-0

2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium

Cat. No.: B092797
CAS No.: 16978-42-0
M. Wt: 242.25 g/mol
InChI Key: WVKGFOLHMRECQI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium involves the esterification of orotic acid with choline. The reaction typically requires the use of a dehydrating agent to facilitate the formation of the ester bond. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential role in cellular metabolism and as a source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter.

    Medicine: Investigated for its potential therapeutic effects, including its role in enhancing cognitive function and as a dietary supplement.

    Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium involves its role as a source of choline. Choline is a precursor for the synthesis of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes, including muscle contraction, memory, and mood regulation. The compound is metabolized in the body to release choline, which then participates in the synthesis of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium is unique due to its ester linkage with orotic acid, which may confer additional biological activities and benefits compared to other choline compounds. Its potential role in enhancing cognitive function and its use in various scientific research applications highlight its uniqueness .

Properties

CAS No.

16978-42-0

Molecular Formula

C10H16N3O4+

Molecular Weight

242.25 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium

InChI

InChI=1S/C10H15N3O4/c1-13(2,3)4-5-17-9(15)7-6-8(14)12-10(16)11-7/h6H,4-5H2,1-3H3,(H-,11,12,14,16)/p+1

InChI Key

WVKGFOLHMRECQI-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1

16978-42-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.